molecular formula C7H7ClF2N2 B8530582 2-Chloro-5-fluoro-4-(1-fluoro-1-methyl-ethyl)pyrimidine

2-Chloro-5-fluoro-4-(1-fluoro-1-methyl-ethyl)pyrimidine

Cat. No. B8530582
M. Wt: 192.59 g/mol
InChI Key: OBZDPELYPGXTMH-UHFFFAOYSA-N
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Patent
US08889856B2

Procedure details

Diethylaminosulfur trifluoride (6.53 g, 40.5 mmol) is added drop wise to a −78° C. solution of 2-(2-chloro-5-fluoro-pyrimidin-4-yl)propan-2-ol (4.825 g, 25.31 mmol) in dichloromethane (70 mL) under nitrogen. The reaction is stirred at −78° C. for 30 minutes under nitrogen, is then quenched with aqueous saturated sodium bicarbonate and is warmed to room temperature. The reaction mixture is extracted three times with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under vacuum. The resulting crude product is purified over silica gel with a 40 minute, 5% to 100% ethyl acetate in hexanes gradient to give the title compound (4.23 g, 87%). ES/MS (m/e): (35Cl/37Cl) 193/195 (M+H).
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
4.825 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[Cl:10][C:11]1[N:16]=[C:15]([C:17](O)([CH3:19])[CH3:18])[C:14]([F:21])=[CH:13][N:12]=1>ClCCl>[Cl:10][C:11]1[N:16]=[C:15]([C:17]([F:7])([CH3:19])[CH3:18])[C:14]([F:21])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
6.53 g
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
4.825 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C(C)(C)O)F
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at −78° C. for 30 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then quenched with aqueous saturated sodium bicarbonate
TEMPERATURE
Type
TEMPERATURE
Details
is warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified over silica gel with a 40 minute
Duration
40 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(C)(C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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